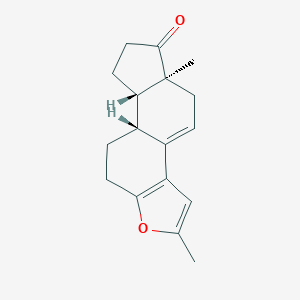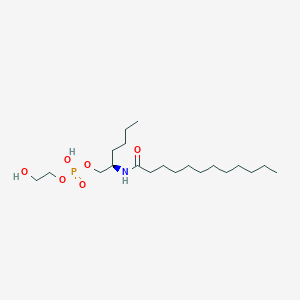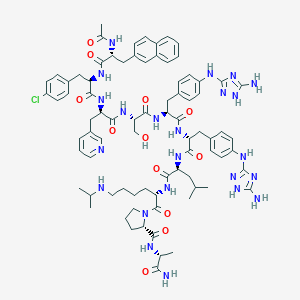
Prazarelix
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prazarelix is a synthetic decapeptide that belongs to the class of gonadotropin-releasing hormone (GnRH) antagonists. It is used in clinical research to study the effects of GnRH on the reproductive system. Prazarelix is a potent and long-acting GnRH antagonist that is administered via injection. It has been extensively studied in preclinical and clinical trials, and its mechanism of action and physiological effects have been well characterized.
Mécanisme D'action
Prazarelix works by blocking the action of Prazarelix in the pituitary gland. Prazarelix is a hormone that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones, in turn, stimulate the production of testosterone and estrogen in the gonads. Prazarelix binds to the Prazarelix receptor in the pituitary gland, preventing the release of LH and FSH. This leads to a decrease in testosterone and estrogen levels in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of prazarelix are well characterized. Prazarelix reduces the levels of LH, FSH, testosterone, and estrogen in the body. This leads to a decrease in ovulation and fertility in women and a decrease in prostate cancer growth in men. Prazarelix has been shown to be safe and well-tolerated in clinical trials, with few side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Prazarelix has several advantages for use in lab experiments. It is a potent and long-acting Prazarelix antagonist that can be administered via injection. Prazarelix has been extensively studied in preclinical and clinical trials, and its mechanism of action and physiological effects are well characterized. However, prazarelix has some limitations for use in lab experiments. It is expensive to produce and may not be readily available in some research settings. Additionally, prazarelix can only be used in studies of the reproductive system and prostate cancer.
Orientations Futures
There are several future directions for research on prazarelix. One area of research is the development of new Prazarelix antagonists with improved potency and selectivity. Another area of research is the use of prazarelix in combination with other drugs for the treatment of prostate cancer. Additionally, prazarelix may have potential applications in the treatment of other hormone-related conditions, such as endometriosis and uterine fibroids. Further research is needed to fully understand the potential of prazarelix in these areas.
Méthodes De Synthèse
Prazarelix is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC). Prazarelix is produced in a highly pure form, with a high degree of chemical and biological stability.
Applications De Recherche Scientifique
Prazarelix is widely used in scientific research to study the role of Prazarelix in the reproductive system. It has been used in preclinical and clinical studies to investigate the effects of Prazarelix antagonism on hormone levels, ovulation, and fertility. Prazarelix is also used in studies of prostate cancer, as it can reduce testosterone levels and slow the growth of cancer cells.
Propriétés
Numéro CAS |
134457-28-6 |
|---|---|
Nom du produit |
Prazarelix |
Formule moléculaire |
C80H102ClN23O12 |
Poids moléculaire |
1613.3 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C80H102ClN23O12/c1-44(2)35-59(68(108)91-58(16-9-10-33-86-45(3)4)76(116)104-34-12-17-66(104)75(115)87-46(5)67(82)107)92-70(110)62(38-49-21-28-56(29-22-49)89-79-98-77(83)100-102-79)94-72(112)63(39-50-23-30-57(31-24-50)90-80-99-78(84)101-103-80)96-74(114)65(43-105)97-73(113)64(41-52-13-11-32-85-42-52)95-71(111)61(37-48-19-26-55(81)27-20-48)93-69(109)60(88-47(6)106)40-51-18-25-53-14-7-8-15-54(53)36-51/h7-8,11,13-15,18-32,36,42,44-46,58-66,86,105H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,82,107)(H,87,115)(H,88,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H4,83,89,98,100,102)(H4,84,90,99,101,103)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+/m1/s1 |
Clé InChI |
VLGKQBGBPIVGBX-ZVSGBDDQSA-N |
SMILES isomérique |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)[C@H](CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)NC(=O)[C@@H](CC8=CC9=CC=CC=C9C=C8)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C |
Séquence |
XXXSXXLXPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)

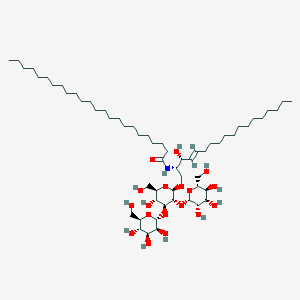
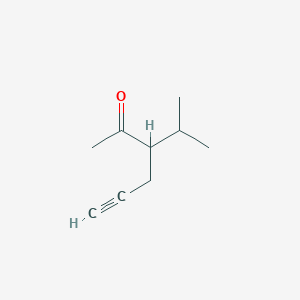
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)



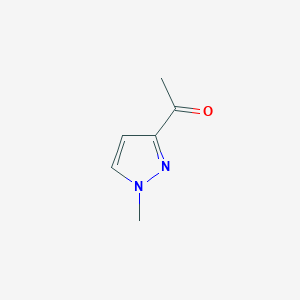
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
